molecular formula C21H25FN6O2 B2376848 8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903187-56-4

8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2376848
CAS No.: 903187-56-4
M. Wt: 412.469
InChI Key: VQPBXWDQOZIYQO-UHFFFAOYSA-N
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Description

8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
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Biological Activity

The compound 8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the purine derivative family and has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • Purine core : A bicyclic structure that is crucial for biological activity.
  • Dimethylamino propyl group : Enhances solubility and potentially affects receptor binding.
  • Fluorobenzyl moiety : May influence the compound's affinity for specific biological targets.

Structural Formula

C19H24FN5O2\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{5}\text{O}_{2}

Adenosine Receptors

Research indicates that derivatives of imidazo[2,1-f]purines often act as antagonists or agonists of adenosine receptors (ARs), particularly A1 and A2A subtypes. The biological activity of this compound may involve:

  • A1 Receptor Antagonism : Exhibits potential in neuroprotective strategies by blocking A1 receptors, which are implicated in neurodegenerative diseases.
  • A2A Receptor Modulation : May enhance dopaminergic signaling in the brain, offering therapeutic avenues for conditions like Parkinson's disease.

Table 1: Affinity Data for Adenosine Receptors

Compound VariantK_i (nM) A1K_i (nM) A2A
Base Compound180282
8-(3-Fluorobenzyl) Derivative249253

Monoamine Oxidase B Inhibition

The compound also shows promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease.

Table 2: MAO-B Inhibition Data

Compound VariantIC50 (nM) MAO-B
Base Compound106
8-(3-Fluorobenzyl) Derivative508

Structure-Activity Relationships (SAR)

The biological activity of the compound is significantly influenced by its structural components. Variations in substituents at specific positions have shown to modulate receptor affinity and selectivity:

  • Substituent Effects : The presence of the dimethylamino group at position N3 enhances solubility and receptor interaction.
  • Fluorobenzyl Influence : The fluorobenzyl group appears to increase selectivity towards A2A receptors while maintaining a balanced profile against A1 receptors.

Neuroprotective Studies

In a recent study focusing on neuroprotection, derivatives similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The results suggested that these compounds could be developed further for therapeutic use in neurodegenerative diseases.

Pharmacological Evaluations

Pharmacological evaluations have shown that compounds with similar structures exhibit diverse biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Psychopharmacological benefits

These findings highlight the potential versatility of imidazo[2,1-f]purines in drug development.

Properties

IUPAC Name

6-[3-(dimethylamino)propyl]-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14-12-27-17-18(23-20(27)26(14)11-5-10-24(2)3)25(4)21(30)28(19(17)29)13-15-6-8-16(22)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBXWDQOZIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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